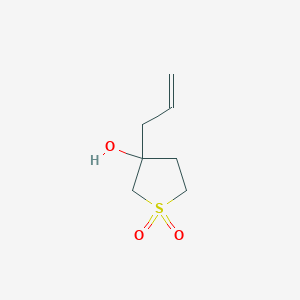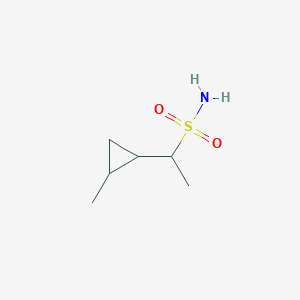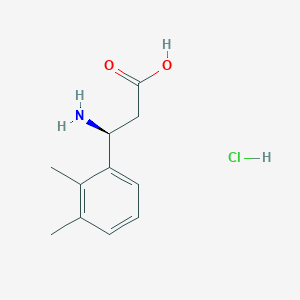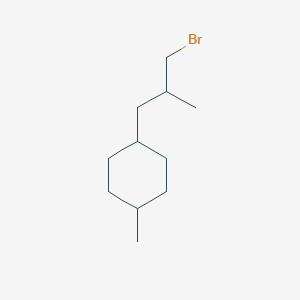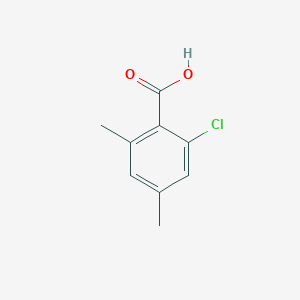
1-(1-Aminocyclopropyl)-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminocyclopropyl)-3-methylbutan-2-one is a unique organic compound characterized by its cyclopropyl group attached to an aminomethylbutanone structure
Vorbereitungsmethoden
The synthesis of 1-(1-Aminocyclopropyl)-3-methylbutan-2-one typically involves the following steps:
Cyclopropanation: The introduction of a cyclopropyl group into the molecule. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.
Amination: The introduction of an amino group. This can be done through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(1-Aminocyclopropyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(1-Aminocyclopropyl)-3-methylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-(1-Aminocyclopropyl)-3-methylbutan-2-one exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways, leading to changes in cellular processes such as signal transduction or gene expression.
Vergleich Mit ähnlichen Verbindungen
1-(1-Aminocyclopropyl)-3-methylbutan-2-one can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, involved in various plant growth processes.
1-Aminocyclopropylphosphonic acid: Known for its biological activity and potential therapeutic applications.
1-Aminocyclopropane-1-carboxylate: Used in studies related to ethylene biosynthesis and signaling in plants.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-(1-aminocyclopropyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)7(10)5-8(9)3-4-8/h6H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
ZCDGGESMOTXBHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CC1(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)

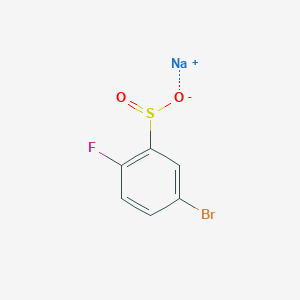


![N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13163895.png)
